Enhanced Lipophilicity and Predicted Bioavailability vs. Non-Fluorinated Analogs
4-Bromo-2-(trifluoromethyl)benzaldehyde exhibits significantly higher lipophilicity compared to its non-fluorinated analog 4-bromo-2-methylbenzaldehyde, a key parameter for membrane permeability. The consensus LogP for the target compound is calculated to be 3.25 . While direct experimental LogP for 4-bromo-2-methylbenzaldehyde is not widely reported, class-level inference based on established substituent contributions (π value for -CF3 is +0.88, while π for -CH3 is +0.56) indicates a substantial increase in LogP of at least 0.32 units for the -CF3 compound [1]. This translates to a roughly 2-fold increase in partition coefficient, enhancing its potential for passive membrane diffusion in biological systems.
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | 3.25 |
| Comparator Or Baseline | 4-Bromo-2-methylbenzaldehyde (LogP ~2.9 estimated) |
| Quantified Difference | Estimated ΔLogP ≥ +0.32 |
| Conditions | Computational prediction (Alfa Chemistry) and established Hansch-Leo π values for substituent contributions [1]. |
Why This Matters
Higher lipophilicity is a critical driver for improving the drug-likeness and membrane permeability of drug candidates, making the CF3-substituted building block a more attractive choice in medicinal chemistry campaigns.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chemical Reviews, 1971, 71 (6), 525-616. View Source
